Cas no 1018474-87-7 (5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine)
5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-((2-methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine
- BB 0218651
- 5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine
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- Inchi: 1S/C10H11N3O2S/c1-14-7-4-2-3-5-8(7)15-6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13)
- InChI Key: AEWNXBWBTCREHH-UHFFFAOYSA-N
- SMILES: S1C(N)=NN=C1COC1C=CC=CC=1OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 220
- Topological Polar Surface Area: 98.5
5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM312744-1g |
5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine |
1018474-87-7 | 95% | 1g |
$741 | 2023-02-19 | |
| Alichem | A059007534-1g |
5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine |
1018474-87-7 | 95% | 1g |
$708.84 | 2023-09-04 |
5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine
Professional Introduction to Compound with CAS No. 1018474-87-7 and Product Name: 5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine
Compound with the CAS number 1018474-87-7 and the product name 5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of thiadiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of this compound, featuring a thiadiazole ring connected to a 2-methoxyphenoxymethyl group, suggests a unique combination of pharmacophoric elements that may contribute to its biological efficacy.
The thiadiazole core is a well-known scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of the 1,3,4-thiadiazol-2-amine moiety in this compound indicates a potential for interaction with biological targets such as enzymes and receptors. This moiety is particularly interesting because it can serve as a hydrogen bond acceptor and participate in hydrophobic interactions, which are crucial for drug-receptor binding affinity.
The 2-methoxyphenoxy)methyl group appended to the thiadiazole ring introduces an aromatic ring with an electron-donating methoxy substituent. This structural feature can influence the compound's solubility, metabolic stability, and overall pharmacokinetic profile. The methoxy group may also enhance the compound's ability to cross cell membranes by increasing its lipophilicity while maintaining sufficient water solubility for effective distribution within the body.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have shown that thiadiazole derivatives can interact with various biological targets by forming multiple hydrogen bonds and hydrophobic interactions. The 5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine structure is particularly promising due to its ability to engage multiple binding pockets on target proteins.
In vitro studies have demonstrated that this compound exhibits notable activity against several disease-causing pathogens. For instance, research has highlighted its efficacy against bacterial strains resistant to conventional antibiotics. The mechanism of action likely involves inhibition of essential bacterial enzymes or disruption of cellular processes critical for pathogen survival. This makes it a valuable candidate for further development into novel therapeutic agents.
The synthesis of 5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the thiadiazole ring typically begins with condensation reactions between appropriate precursors under controlled conditions. Subsequent functionalization steps are then performed to introduce the 2-methoxyphenoxy)methyl group while maintaining regioselectivity.
One of the key challenges in developing thiadiazole-based drugs is their potential for off-target effects due to structural similarities with other bioactive molecules. However, recent innovations in medicinal chemistry have addressed this issue by designing analogs with improved selectivity profiles. The use of computational tools has been instrumental in identifying structural modifications that enhance target specificity while minimizing side effects.
The pharmacokinetic properties of 5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine are also under investigation to ensure optimal therapeutic efficacy. Studies have shown that modifications in the aromatic ring system can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. By fine-tuning these structural elements, researchers aim to develop derivatives with improved bioavailability and reduced toxicity.
Future research directions include exploring the compound's potential in combination therapies with existing drugs. The synergistic effects of combining multiple active ingredients can lead to enhanced treatment outcomes and reduced resistance development. Additionally, preclinical studies are being conducted to evaluate its safety profile and dosing regimen before human trials.
The development of novel pharmaceutical compounds like 5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. Advances in genomics and proteomics have provided new insights into disease mechanisms at the molecular level, enabling more targeted drug design approaches.
The role of computational modeling in predicting drug-likeness parameters cannot be overstated. Tools such as molecular docking simulations allow researchers to assess how well a compound binds to its target receptor based on its three-dimensional structure. These predictions guide experimental design by highlighting key structural features that need optimization for improved activity.
In conclusion,5-((2-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine represents a promising candidate for further development into therapeutic agents due to its unique structural features and demonstrated biological activity. Ongoing research efforts aim to refine its pharmacological properties through rational drug design principles while ensuring safety and efficacy for potential clinical applications.
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